2-(Bromomethyl)-1,4-dioxepane
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Overview
Description
2-(Bromomethyl)-1,4-dioxepane is an organic compound that features a bromomethyl group attached to a 1,4-dioxepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,4-dioxepane typically involves the bromination of 1,4-dioxepane. One common method is the reaction of 1,4-dioxepane with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1,4-dioxepane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The bromomethyl group can participate in addition reactions with alkenes or alkynes
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Addition Reactions: Reagents such as bromine or chlorine in the presence of a catalyst are commonly used
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and amines.
Oxidation and Reduction: Products vary depending on the specific reaction conditions but can include alcohols or alkenes.
Addition Reactions: Products include dibromides or dichlorides
Scientific Research Applications
2-(Bromomethyl)-1,4-dioxepane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It serves as a building block for the synthesis of biologically active compounds.
Medicinal Chemistry: Researchers explore its potential in drug development and as a precursor for pharmacologically active molecules
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1,4-dioxepane involves its reactivity due to the presence of the bromomethyl group. This group is highly reactive and can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-1,3-dioxolane
- 2-(Bromomethyl)-1,4-dioxane
- 2-(Bromomethyl)-1,3-dioxane
Uniqueness
2-(Bromomethyl)-1,4-dioxepane is unique due to its specific ring structure and the position of the bromomethyl group. This structural arrangement imparts distinct reactivity and properties compared to similar compounds. For example, the 1,4-dioxepane ring provides a different steric environment and electronic effects compared to the 1,3-dioxolane or 1,4-dioxane rings .
Properties
IUPAC Name |
2-(bromomethyl)-1,4-dioxepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c7-4-6-5-8-2-1-3-9-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCPJHFMUBGJLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(OC1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824465-37-3 |
Source
|
Record name | 2-(bromomethyl)-1,4-dioxepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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